benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate
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Overview
Description
Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound featuring a benzyl group, an oxane ring, a thiophene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxane derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-({[(oxan-4-yl)(furan-2-yl)methyl]carbamoyl}methyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.
Benzyl N-({[(oxan-4-yl)(pyridin-2-yl)methyl]carbamoyl}methyl)carbamate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions.
Properties
IUPAC Name |
benzyl N-[2-[[oxan-4-yl(thiophen-2-yl)methyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(13-21-20(24)26-14-15-5-2-1-3-6-15)22-19(17-7-4-12-27-17)16-8-10-25-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORFJKKYXMXFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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